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molecular formula C14H23ClN2O2 B1435311 tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate CAS No. 1702300-72-8

tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate

Cat. No. B1435311
M. Wt: 286.8 g/mol
InChI Key: ISILMCSLNHEKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145435B2

Procedure details

Charge 1780 g of THF and 86.6 g of diisopropylanmine to R1. Cool the mixture in R1 to −40° C.˜−60° C. Add drop-wise 210.5 g of n-BuLi (1.6 eq) into R1 and stir the mixture for 0.5-1 hour. Charge 890 g of THF then 100.0 g of tert-butyl 4-cyanopiperidine-1-carboxylate into R2. Add the solution of tert-butyl 4-cyanopiperidine-1-carboxylate in R2 drop-wise to R1, controling the temperature at −40° C.˜−60° C. Stir the mixture in R1 for 1˜2 hour. Charge 890 g of THF and 130.5 g of 1-bromo-3-chloro-propane into R2. Add the solution of 1-bromo-3-chloro-propane in R2 drop-wise to R1, control the temperature at −40˜−60° C. Stir the mixture in R1 for 3 hours at −40˜−60° C. then slowly warm the mixture to 20˜25° C. and stir for 13˜16 hours. Cool the mixture to 0˜5° C. Add drop-wise 525 g of NH4Cl (saturated aqueous solution) then 500 g of water into R1. Concentrate the mixture to total weight 1000˜1100 g below 40° C. then add 380 g of MTBE. Stir the mixture at 10˜20° C. for 20-40 minutes then allow to stand for 30˜60 mins Separate the aqueous layer and wash the organic layer with 2×500 g of H2O. Concentrate the mixture to 300 g total weight below 50° C. Add 136 g of n-heptane then concentrate the mixture to 300 g total weight below 50° C. Cool the mixture 0-5° C., then add drop-wise 340 g of n-heptane. Stir the mixture in for 5˜10 hours, then filter the suspension. Rinse the flask with 68.0 g of n-heptane, then wash the cake to provide of tert-butyl 4-(3-chloropropyl)-4-cyano-piperidine-1-carboxylate (118 g, 87.2% Assay, 75.4% yield): mass spectrum (m/z): 231 (M+H-tBu). Transfer the cake to a flask and add 610.0 g of Toluene. Concentrate mixture to 500 g total weight below 50° C. The product is stored as a toluene solution until required.
Quantity
210.5 g
Type
reactant
Reaction Step One
Name
Quantity
1780 g
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
525 g
Type
reactant
Reaction Step Six
Name
Quantity
500 g
Type
solvent
Reaction Step Seven
Quantity
130.5 g
Type
reactant
Reaction Step Eight
Name
Quantity
890 g
Type
solvent
Reaction Step Eight
Name
Quantity
890 g
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Li]CCCC.[C:6]([CH:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1)#[N:7].Br[CH2:22][CH2:23][CH2:24][Cl:25].[NH4+].[Cl-]>O.C1COCC1>[Cl:25][CH2:24][CH2:23][CH2:22][C:8]1([C:6]#[N:7])[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
210.5 g
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
1780 g
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(#N)C1CCN(CC1)C(=O)OC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1CCN(CC1)C(=O)OC(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCl
Step Six
Name
Quantity
525 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Seven
Name
Quantity
500 g
Type
solvent
Smiles
O
Step Eight
Name
Quantity
130.5 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
890 g
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
Quantity
890 g
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stir the mixture for 0.5-1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture in R1 to −40° C.˜−60° C
CUSTOM
Type
CUSTOM
Details
at −40° C.˜−60° C
STIRRING
Type
STIRRING
Details
Stir the mixture in R1 for 1˜2 hour
CUSTOM
Type
CUSTOM
Details
at −40˜−60° C
STIRRING
Type
STIRRING
Details
Stir the mixture in R1 for 3 hours at −40˜−60° C.
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
then slowly warm the mixture to 20˜25° C.
STIRRING
Type
STIRRING
Details
stir for 13˜16 hours
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 0˜5° C
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture to total weight 1000˜1100 g below 40° C.
ADDITION
Type
ADDITION
Details
then add 380 g of MTBE
STIRRING
Type
STIRRING
Details
Stir the mixture at 10˜20° C. for 20-40 minutes
Duration
30 (± 10) min
WAIT
Type
WAIT
Details
to stand for 30˜60 mins
CUSTOM
Type
CUSTOM
Details
Separate the aqueous layer
WASH
Type
WASH
Details
wash the organic layer with 2×500 g of H2O
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture to 300 g total weight below 50° C
ADDITION
Type
ADDITION
Details
Add 136 g of n-heptane
CONCENTRATION
Type
CONCENTRATION
Details
then concentrate the mixture to 300 g total weight below 50° C
ADDITION
Type
ADDITION
Details
add drop-wise 340 g of n-heptane
STIRRING
Type
STIRRING
Details
Stir the mixture in for 5˜10 hours
FILTRATION
Type
FILTRATION
Details
filter the suspension
WASH
Type
WASH
Details
Rinse the flask with 68.0 g of n-heptane
WASH
Type
WASH
Details
wash the cake

Outcomes

Product
Details
Reaction Time
0.75 (± 0.25) h
Name
Type
product
Smiles
ClCCCC1(CCN(CC1)C(=O)OC(C)(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 118 g
YIELD: PERCENTYIELD 75.4%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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